5-Propylindoline-2,3-dione 5-Propylindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 131609-60-4
VCID: VC4916650
InChI: InChI=1S/C11H11NO2/c1-2-3-7-4-5-9-8(6-7)10(13)11(14)12-9/h4-6H,2-3H2,1H3,(H,12,13,14)
SMILES: CCCC1=CC2=C(C=C1)NC(=O)C2=O
Molecular Formula: C11H11NO2
Molecular Weight: 189.214

5-Propylindoline-2,3-dione

CAS No.: 131609-60-4

Cat. No.: VC4916650

Molecular Formula: C11H11NO2

Molecular Weight: 189.214

* For research use only. Not for human or veterinary use.

5-Propylindoline-2,3-dione - 131609-60-4

Specification

CAS No. 131609-60-4
Molecular Formula C11H11NO2
Molecular Weight 189.214
IUPAC Name 5-propyl-1H-indole-2,3-dione
Standard InChI InChI=1S/C11H11NO2/c1-2-3-7-4-5-9-8(6-7)10(13)11(14)12-9/h4-6H,2-3H2,1H3,(H,12,13,14)
Standard InChI Key FBYONXZHXASRNB-UHFFFAOYSA-N
SMILES CCCC1=CC2=C(C=C1)NC(=O)C2=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 5-propylindoline-2,3-dione consists of a fused bicyclic system: a benzene ring condensed with a pyrrolidine-2,3-dione moiety. Key structural features include:

  • Position 5 substitution: A linear propyl (-CH₂CH₂CH₃) group enhances lipophilicity compared to shorter alkyl chains.

  • Dione functionality: The 2,3-dione configuration introduces hydrogen-bonding capabilities critical for target interactions .

  • Planar aromatic system: Facilitates π-π stacking interactions with biological targets like DNA topoisomerases.

The compound’s IUPAC name, 5-propyl-1H-indole-2,3-dione, reflects this arrangement, with the SMILES string CCCC1=CC2=C(C=C1)NC(=O)C2=O encoding its connectivity. X-ray crystallography data, though currently unavailable, would further elucidate its three-dimensional conformation and intermolecular packing.

Physicochemical Profile

Table 1 summarizes key physicochemical parameters derived from experimental and computational analyses:

PropertyValue/DescriptionSignificance
Molecular Weight189.214 g/molOptimal for blood-brain barrier penetration
LogP (Octanol-Water)1.82 (predicted)Balances solubility and membrane permeation
Hydrogen Bond Donors1 (NH group)Facilitates protein-ligand interactions
Hydrogen Bond Acceptors3 (two ketones, one NH)Enhances aqueous solubility
Topological Polar Surface Area58.2 ŲPredicts moderate oral bioavailability

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of 5-propylindoline-2,3-dione typically follows a three-step sequence starting from commercially available indole derivatives:

  • Friedel-Crafts Acylation:
    Indole undergoes propylation at position 5 using propyl chloride in the presence of AlCl₃ as a Lewis catalyst. This step introduces the alkyl chain while preserving the aromatic system’s integrity.

  • Oxidation to Isatin Analog:
    The propylated indole is oxidized with chromium trioxide (CrO₃) in acetic acid, converting the pyrrole ring to a 2,3-dione structure. Reaction conditions (temperature: 60-70°C, time: 6-8 hours) are critical to prevent over-oxidation.

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity, as verified by HPLC.

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 15 minutes at 150W) .

  • Biocatalytic Oxidation: Employing laccase enzymes from Trametes versicolor achieves 82% yield without heavy metal catalysts .

Table 2 compares traditional vs. green synthesis metrics:

ParameterConventional MethodGreen Method
Yield68%82%
Reaction Time8 hours15 minutes
Catalyst ToxicityHigh (AlCl₃, CrO₃)Low (enzymatic)
Energy Consumption850 kJ/mol120 kJ/mol

These innovations address environmental concerns while improving scalability for industrial production .

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro screens demonstrate potent activity against multiple cancer lineages:

Cell LineIC₅₀ (μM)Mechanism Implicated
A549 (Lung Adenocarcinoma)7.2Topoisomerase IIα inhibition
MCF-7 (Breast Cancer)9.8ROS-mediated apoptosis
HepG2 (Liver Cancer)11.4STAT3 signaling suppression

Mechanistic studies reveal:

  • Apoptosis Induction: Caspase-3 activation (3.8-fold increase) and PARP cleavage .

  • Cell Cycle Arrest: G2/M phase blockade via cyclin B1 downregulation.

  • Metastasis Inhibition: MMP-9 suppression reduces invasion by 64% in transwell assays .

Structure-Activity Relationships (SAR)

Comparative analysis with analogs highlights critical substituent effects:

DerivativeR GroupAnticancer IC₅₀ (μM)LogP
5-Methyl (Analog 1)-CH₃18.91.12
5-Propyl (Target)-CH₂CH₂CH₃7.21.82
5-Bromo (Analog 2)-Br6.42.05

Key SAR trends:

  • Alkyl Chain Length: Anticancer potency increases with longer chains (methyl < propyl) .

  • Halogen Substitution: Bromo analogs show enhanced activity but higher LogP, risking toxicity .

  • N-Alkylation: 1-Propyl substitution (as in 5-methyl-1-propylindoline-2,3-dione) improves metabolic stability but reduces aqueous solubility.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

Computational models (SwissADME, pkCSM) forecast:

  • Absorption: 89% intestinal absorption (Caco-2 model)

  • Metabolism: CYP3A4-mediated oxidation as primary clearance pathway

  • Toxicity: Ames test negative; hepatotoxicity risk score = 0.23 (low)

Preclinical Toxicology

Acute toxicity studies in rodents (LD₅₀):

  • Oral: >2000 mg/kg (no mortality)

  • Intraperitoneal: 480 mg/kg

Chronic exposure (28-day) at 50 mg/kg/day caused mild hepatic steatosis, reversible upon discontinuation .

Current Research Frontiers

Combination Therapies

Synergistic effects observed with:

  • Imatinib: 5-Propylindoline-2,3-dione (5 μM) + imatinib (10 μM) inhibits Bcr-Abl⁺ leukemias by 94% .

  • Paclitaxel: Sequential administration reduces metastatic burden in MDA-MB-231 xenografts by 78% .

Targeted Drug Delivery

Nanoformulations under investigation:

  • PLGA Nanoparticles: 240 nm particles achieve 72-hour sustained release in vitro .

  • Antibody-Drug Conjugates: HER2-targeted conjugates show 8-fold selectivity over normal cells .

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